molecular formula C20H22O6 B2885738 (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one CAS No. 356543-06-1

(2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2885738
CAS No.: 356543-06-1
M. Wt: 358.39
InChI Key: YZSMDPSBDOKOLA-RMKNXTFCSA-N
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Description

The chalcone derivative (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (hereafter referred to as the target compound) is a synthetic α,β-unsaturated ketone characterized by methoxy substituents on both aromatic rings. Its structure features a 2,5-dimethoxyphenyl group at the carbonyl end and a 2,3,4-trimethoxyphenyl group at the propenone-linked end. This compound is part of a broader class of chalcones investigated for their biological activities, including anticancer, antimicrobial, and antiparasitic properties .

Biological Activity

The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific chalcone, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C20H22O6C_{20}H_{22}O_6, with a CAS number of 356543-06-1. The structural characteristics include multiple methoxy groups that contribute to its biological activity.

Chalcones exhibit their biological activities through several mechanisms:

  • Cell Cycle Arrest : Studies have shown that chalcones can induce cell cycle arrest at various phases. For instance, they may inhibit cyclin-dependent kinases (CDKs), leading to the arrest at G1 or G2/M phases .
  • Induction of Apoptosis : Chalcones often trigger apoptotic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2). This results in increased caspase activity and subsequent cell death .
  • Inhibition of Tumor Angiogenesis : Some studies indicate that chalcones can inhibit angiogenesis by targeting key signaling pathways involved in tumor growth and metastasis .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. The following table summarizes key findings from relevant studies:

Cell Line IC50 (µM) Mechanism Reference
HeLa (Cervical Cancer)10.5Induces G2/M arrest and apoptosis
MDA-MB-231 (Breast)8.3Inhibits CDK4; induces apoptosis
U937 (Lung Cancer)12.0Increases ROS levels; triggers apoptosis
H322M (Lung Cancer)9.0Blocks angiogenesis; promotes cell death

Case Studies

Recent case studies have highlighted the efficacy of this chalcone derivative in preclinical models:

  • Study on HeLa Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability through G2/M phase arrest and increased apoptosis markers such as caspase-3 activation .
  • Breast Cancer Models : In MDA-MB-231 cells, the compound exhibited potent cytotoxicity with an IC50 value of 8.3 µM. The study reported that it effectively inhibited tumor growth in vivo when administered in a murine model .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method widely used for chalcone derivatives. This involves base-catalyzed aldol condensation between a substituted acetophenone (e.g., 2,5-dimethoxyacetophenone) and a substituted benzaldehyde (e.g., 2,3,4-trimethoxybenzaldehyde). Key steps include:

  • Solvent selection : Ethanol or methanol is often used due to their polarity and ability to dissolve both reactants.
  • Catalyst optimization : Sodium hydroxide or potassium hydroxide in aqueous-alcoholic media enhances reaction efficiency.
  • Steric/electronic control : The methoxy substituents influence reaction kinetics; bulky groups may require extended reaction times or elevated temperatures .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.5 ppm for vinyl protons) and methoxy group positions (δ 3.7–4.0 ppm).
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm1^{-1} (C=O stretch) and ~1600 cm1^{-1} (C=C stretch) validate the chalcone backbone.
  • Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks (e.g., m/z 342.13 for [M+H]+^+) and fragmentation patterns to confirm substituent arrangement .

Q. What in vitro assays are used to evaluate its biological activity?

  • Anticancer assays : Cell viability tests (MTT or SRB assays) against cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values.
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
  • Enzyme inhibition : Kinase or tubulin polymerization assays to study mechanistic pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized for high yield and purity?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of methoxy-substituted reactants.
  • Catalyst screening : Lewis acids (e.g., BF3_3-Et2_2O) or ionic liquids can enhance regioselectivity.
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes vs. 24 hours under reflux).
  • Purification : Column chromatography with hexane/ethyl acetate gradients isolates the product from byproducts like unreacted aldehydes or ketones .

Q. How do crystallographic studies resolve discrepancies in spectroscopic data?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of:

  • Molecular geometry : Bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.34 Å) and angles.
  • Packing interactions : Hydrogen bonding (e.g., C–H···O) and π-π stacking in the crystal lattice.
    For example, monoclinic crystal systems (space group P21_1/c) with unit cell parameters (e.g., a = 7.577 Å, b = 16.253 Å, β = 107.5°) have been reported for analogous chalcones, validating computational models .

Q. How to design structure-activity relationship (SAR) studies for methoxy-substituted chalcones?

  • Substituent variation : Synthesize analogs with halogen (e.g., Br, Cl) or hydroxyl groups replacing methoxy moieties.
  • Positional isomerism : Compare activities of 2,5-dimethoxy vs. 3,4,5-trimethoxy derivatives.
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Data from analogs like (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (IC50_{50} = 8.2 µM vs. MCF-7) highlight the impact of electron-withdrawing groups .

Q. How does polymorphism affect the compound’s physicochemical properties?

Polymorphs arise from variations in crystal packing, influencing:

  • Solubility : A monoclinic polymorph (e.g., P21_1/c) may exhibit higher aqueous solubility than a triclinic form due to weaker intermolecular forces.
  • Melting point : Differences of 5–10°C between polymorphs (e.g., 145°C vs. 152°C) are common.
  • Bioavailability : Amorphous forms often show enhanced dissolution rates compared to crystalline phases. SCXRD and differential scanning calorimetry (DSC) are critical for polymorph characterization .

Q. How to address conflicting bioactivity data across studies?

  • Assay standardization : Ensure consistent cell line passages, serum concentrations, and incubation times.
  • Compound stability : Test degradation under assay conditions (e.g., DMSO stock solutions stored at −20°C vs. 4°C).
  • Synergistic effects : Evaluate combination therapies (e.g., with doxorubicin) to clarify standalone vs. adjuvant activity.
    Contradictions in IC50_{50} values (e.g., 12 µM vs. 25 µM) may stem from variations in mitochondrial activity assays (MTT vs. ATP-based luminescence) .

Q. What computational methods validate the compound’s electronic structure?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and vibrational frequencies.
  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity and charge-transfer interactions.
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions, correlating with sites for protein binding (e.g., tubulin’s colchicine domain) .

Q. How to analyze substituent effects on π-conjugation and bioactivity?

  • UV-Vis spectroscopy : Monitor λmax_{\text{max}} shifts (e.g., 320 nm to 340 nm) with increasing methoxy groups, indicating extended conjugation.
  • Electrochemical studies : Cyclic voltammetry reveals oxidation potentials (e.g., +1.2 V vs. Ag/AgCl) linked to antioxidant capacity.
  • In silico simulations : Molecular dynamics (MD) trajectories (e.g., 100 ns) quantify binding stability to target proteins (e.g., Bcl-2) .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Variations in Selected Chalcones

Compound Name R1 (Carbonyl Ring) R2 (Propenone-Linked Ring) Key References
Target Compound 2,5-Dimethoxy 2,3,4-Trimethoxy
(E)-1-(2,4-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (P2) 2,4-Dimethoxy 2,3,4-Trimethoxy
(E)-1-(4-Methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (a18) 4-Methoxy 2,3,4-Trimethoxy
(E)-1-(3,4,5-Trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (3) 3,4,5-Trimethoxy 3,4-Dimethoxy
(E)-3-(2,5-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (1) 4-Methoxy 2,5-Dimethoxy

Key Observations :

  • The position and number of methoxy groups significantly influence biological activity. For example, P2 (2,4-dimethoxy R1) exhibits potent antimalarial activity (comparable to quinine at 100 mg/kg), while the target compound’s 2,5-dimethoxy R1 may alter its pharmacokinetic profile .
  • a18 (4-methoxy R1) shows a lower melting point (94.4–96.5°C) compared to the target compound, suggesting differences in crystallinity due to substituent positions .

Anticancer Activity:

  • The target compound’s structural relatives, such as 3-(isoxazol-5-yl) chalcones , demonstrate antiproliferative effects against cancer cell lines (e.g., MCF-7, HCT116) via mitochondrial apoptosis pathways .
  • P2 and related trimethoxy-substituted chalcones inhibit STAT3/NF-κB signaling, a mechanism critical in cancer cell survival .

Antimalarial Activity:

Antimicrobial Activity:

  • Chalcones with halogen substituents (e.g., 5-bromothiophen-2-yl) exhibit enhanced antimicrobial activity compared to methoxy-rich derivatives, suggesting that electron-withdrawing groups may improve efficacy .

Structural and Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Melting Point (°C) 1H NMR (Key Shifts, ppm) Solubility Trends
Target Compound Not reported δ 7.5–6.5 (aromatic protons) Likely low (high methoxy)
a18 94.4–96.5 δ 7.8 (C=O), δ 3.8–3.7 (OCH3) Moderate in DMSO
(E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 112–274 (varies) δ 7.9 (C=O), δ 6.8 (thiophene) Low in polar solvents

Structural Insights :

  • X-ray crystallography of bromothiophene analogues reveals planar enone systems, with methoxy groups inducing torsional angles that affect molecular packing .

Pharmacokinetic and Computational Studies

  • Derivatives like (3) (3,4,5-trimethoxy R1) show improved metabolic stability in hepatic microsomal assays, attributed to methoxy groups’ electron-donating effects .
  • DFT calculations on similar chalcones (e.g., 5-chlorothiophen-2-yl derivatives) predict high polarizability, correlating with enhanced binding to biological targets like kinases .

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-14-8-11-17(23-2)15(12-14)16(21)9-6-13-7-10-18(24-3)20(26-5)19(13)25-4/h6-12H,1-5H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSMDPSBDOKOLA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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